tert-Butyl 3-hydroxy-3-methyl-azepane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-Butyl 3-hydroxy-3-methyl-azepane-1-carboxylate” is a chemical compound with the molecular formula C12H23NO3 . It has a molecular weight of 229.32 g/mol . The IUPAC name for this compound is tert-butyl 3-(hydroxymethyl)azepane-1-carboxylate .
Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-7-5-4-6-10(8-13)9-14/h10,14H,4-9H2,1-3H3 . This string represents the molecular structure of the compound. The Canonical SMILES string is CC©©OC(=O)N1CCCCC(C1)CO , which is another representation of the molecular structure.
Physical and Chemical Properties Analysis
The compound has a topological polar surface area of 49.8 Ų . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The rotatable bond count is 3 . The exact mass and monoisotopic mass of the compound are 229.16779360 g/mol .
Aplicaciones Científicas De Investigación
Practical Synthesis for Pharmaceutical Intermediates
The synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate is significant for producing key intermediates like Rho–kinase inhibitor K-115. This process showcases the compound's utility in creating structurally complex and pharmacologically relevant molecules through practical synthetic routes (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012).
Enantioselective Synthesis for Drug Development
Research on "tert-Butyl 3-hydroxy-3-methyl-azepane-1-carboxylate" includes enantioselective synthesis, critical for developing potent CCR2 antagonists. The key step involves iodolactamization, yielding a highly functionalized intermediate, demonstrating the compound's importance in synthesizing enantiomerically pure substances for therapeutic purposes (Campbell, Hassler, Ko, Voss, Guaciaro, Carter, & Cherney, 2009).
Chiral Resolution and Characterization
The compound has also been isolated and characterized through chiral supercritical fluid chromatography (SFC), emphasizing its role in separating enantiomers for pharmaceutical applications. This method facilitates the preparation of enantiomerically pure compounds, which is crucial for drug efficacy and safety (Carry, Brohan, Perron, & Bardouillet, 2013).
Synthesis and Structural Modification for Medicinal Chemistry
Further studies include the structural modification of "tert-Butyl ester of 7α-chloro-2-(N,N-dimethylaminomethylene)-3-methyl-1,1-dioxoceph-3-em-4-carboxylic acid," showing the compound's adaptability in creating diverse chemical structures for potential medicinal chemistry applications (Vorona, Potoročina, Veinberg, Shestakova, Kanepe, Petrova, Liepinsh, & Lukevics, 2007).
Exploration of Cycloaddition Reactions
The compound's versatility is further evidenced by its involvement in cycloaddition reactions, such as the synthesis of trans-4-Triazolyl-Substituted 3-Hydroxypiperidines, highlighting its utility in developing new scaffolds for substituted piperidines and enhancing chemical diversity (Harmsen, Sydnes, Törnroos, & Haug, 2011).
Propiedades
IUPAC Name |
tert-butyl 3-hydroxy-3-methylazepane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-11(2,3)16-10(14)13-8-6-5-7-12(4,15)9-13/h15H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRWHSYCFGRDCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCN(C1)C(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.